
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzimidazole derivative with thiosemicarbazide and an appropriate oxidizing agent under controlled conditions.
Final Coupling: The final step involves coupling the benzimidazole-thiadiazole intermediate with aniline or its derivatives to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially forming reduced thiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole and thiadiazole derivatives, which can exhibit different biological activities.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: In biological research, it is studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly for treating infections and cancer.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
作用机制
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The benzimidazole ring can interact with DNA, inhibiting its replication and transcription, while the thiadiazole ring can interfere with enzyme activity, leading to cell death. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Benzimidazole Derivatives: Compounds like 2-(2-pyridinyl)benzimidazole and 5,6-dimethyl-1H-benzimidazole.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness: The uniqueness of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine lies in its combined structural features of benzimidazole and thiadiazole, which confer enhanced biological activities compared to its individual components. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
属性
分子式 |
C16H13N5S |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
5-(benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H13N5S/c1-2-6-12(7-3-1)18-16-20-19-15(22-16)10-21-11-17-13-8-4-5-9-14(13)21/h1-9,11H,10H2,(H,18,20) |
InChI 键 |
ANSBQMJWWKUEBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)CN3C=NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


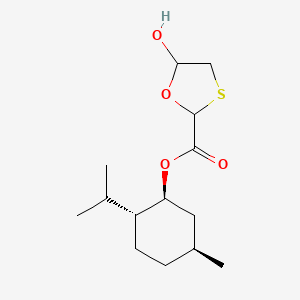
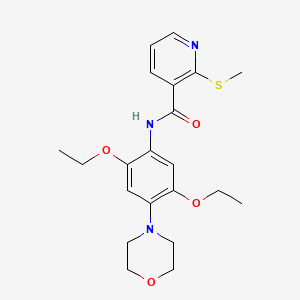
![4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)

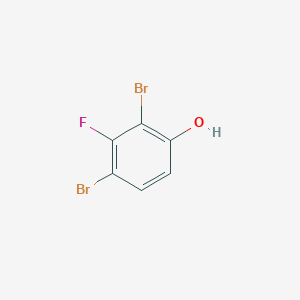
![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
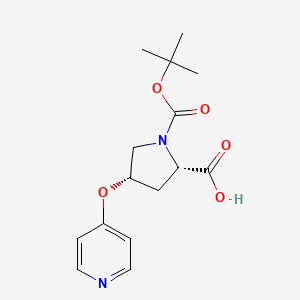
![6-(4-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355916.png)
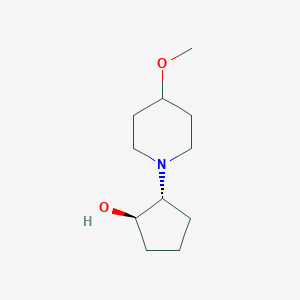


![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355960.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B13355961.png)

